Ethyl 2-(4-aminophenyl)-2-methylpropanoate
Overview
Description
Ethyl 2-(4-aminophenyl)-2-methylpropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(4-aminophenyl)-2-methylpropanoate moiety
Scientific Research Applications
Ethyl 2-(4-aminophenyl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Ethyl 2-(4-aminophenyl)-2-methylpropanoate is considered hazardous. It can cause severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or if inhaled . It is advised to handle this chemical with care, using personal protective equipment and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Compounds with similar structures, such as apnea (n6-[2-(4-aminophenyl)ethyl]adenosine), have been found to act as non-selective agonists of the adenosine a3 receptors .
Mode of Action
For instance, APNEA (N6-[2-(4-Aminophenyl)ethyl]adenosine) potentiates the anticonvulsive action of certain drugs against electroconvulsions .
Biochemical Pathways
For example, a compound with a similar structure, 4APEA, was produced by fermentation using genetically engineered Escherichia coli .
Pharmacokinetics
administration to rats at doses of 270 and 540 μg/kg .
Result of Action
For instance, APNEA (N6-[2-(4-Aminophenyl)ethyl]adenosine) has been found to potentiate the anticonvulsive action of certain drugs .
Action Environment
The excitation wavelength dependence of the steady-state and time-resolved emission spectra of a similar compound, ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (eaadcy), has been examined in tetrahydrofuran (thf) at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the fermentation process by genetically engineered Escherichia coli to produce 4APEA, a potential monomer for polymers and advanced materials .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound has certain stability and degradation characteristics
Metabolic Pathways
It is known that this compound can interact with certain enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-aminophenyl)-2-methylpropanoate can be achieved through several methods. One common approach involves the esterification of 2-(4-aminophenyl)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-aminophenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Comparison with Similar Compounds
Ethyl 2-(4-nitrophenyl)-2-methylpropanoate: Similar structure but with a nitro group instead of an amino group.
Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate: Similar structure but with a hydroxy group instead of an amino group.
Ethyl 2-(4-chlorophenyl)-2-methylpropanoate: Similar structure but with a chloro group instead of an amino group.
Uniqueness: Ethyl 2-(4-aminophenyl)-2-methylpropanoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. The amino group allows for the formation of hydrogen bonds and participation in nucleophilic substitution reactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-(4-aminophenyl)-2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8H,4,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWOMLYAERSUKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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